
4-Bromo-2-cyclohexylpyrimidine
Descripción general
Descripción
4-Bromo-2-cyclohexylpyrimidine is a useful research compound. Its molecular formula is C10H13BrN2 and its molecular weight is 241.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Bromo-2-cyclohexylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a bromine atom and a cyclohexyl group, which contribute to its unique chemical properties and biological effects.
Anti-inflammatory Properties
Research indicates that pyrimidine derivatives, including this compound, exhibit significant anti-inflammatory activity. A study on related pyrimidines demonstrated their ability to inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). For instance, certain derivatives showed IC50 values comparable to the standard anti-inflammatory drug celecoxib, indicating a potent effect against inflammation .
Table 1: Inhibition of COX-2 Activity by Pyrimidine Derivatives
Compound | IC50 (μmol) | Comparison to Celecoxib (IC50) |
---|---|---|
This compound | TBD | TBD |
Celecoxib | 0.04 ± 0.01 | Reference |
Other Pyrimidines | 0.04 ± 0.09 | Comparable |
Antiproliferative Activity
Pyrimidine derivatives are also known for their antiproliferative effects against various cancer cell lines. A comprehensive review highlighted that many pyrimidines can inhibit cell proliferation at low micromolar concentrations, making them candidates for cancer therapeutics .
Table 2: Antiproliferative Effects of Pyrimidines
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | TBD | TBD |
Compound A | A549 | <0.4 |
Compound B | HepG2 | <0.4 |
The mechanism by which this compound exerts its biological effects involves the modulation of signaling pathways associated with inflammation and cell proliferation. The presence of electron-donating groups on the pyrimidine ring enhances its interaction with target enzymes like COX-2, leading to decreased expression of pro-inflammatory cytokines .
Case Study: In Vivo Anti-inflammatory Activity
In a controlled study using carrageenan-induced paw edema in rats, derivatives similar to this compound were shown to significantly reduce edema compared to untreated controls. The study reported a marked decrease in both COX-2 and iNOS protein levels in treated animals, supporting the compound's potential as an anti-inflammatory agent .
Research Findings on Anticancer Activity
Another study focused on the anticancer properties of pyrimidine derivatives demonstrated that compounds with similar structures to this compound could induce apoptosis in cancer cells through G2/M phase arrest. The findings suggest that these compounds may target specific pathways involved in cell cycle regulation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-Bromo-2-cyclohexylpyrimidine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves bromination of a pyrimidine precursor followed by cyclohexyl group introduction. For bromination, 2-cyclohexylpyrimidine can be treated with (N-bromosuccinimide) under radical initiation (e.g., AIBN) in at 80°C . Cyclohexyl substitution may employ Ullmann coupling or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using cyclohexylboronic acid. Key optimization parameters include:
- Temperature control : Higher temperatures (80–100°C) improve coupling efficiency but may increase side reactions.
- Catalyst loading : 2–5 mol% Pd(PPh) minimizes costs while maintaining yield.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity (>95%).
Q. How can the structure of this compound be confirmed post-synthesis?
Methodological Answer: Multi-modal characterization is critical:
- NMR spectroscopy : NMR should show a singlet for the cyclohexyl protons (δ 1.2–2.1 ppm) and a deshielded pyrimidine proton (δ 8.5–9.0 ppm). NMR confirms quaternary carbons (C-Br at ~δ 95 ppm) .
- X-ray crystallography : Single-crystal analysis (e.g., using a Bruker SMART CCD diffractometer) provides bond angles (e.g., N1–C7–C1 = 122.2°) and unit cell parameters (e.g., , ) for unambiguous confirmation .
- Mass spectrometry : ESI-MS should display the molecular ion peak at 257.05 (M+H).
Q. What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .
- Storage : Store at –20°C in airtight, light-resistant containers to prevent decomposition .
- Waste disposal : Segregate halogenated waste and coordinate with certified hazardous waste contractors .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model:
- Electrophilicity : The bromine atom’s -orbital energy correlates with Suzuki-Miyaura reactivity.
- Steric effects : The cyclohexyl group’s spatial orientation may hinder Pd coordination, requiring bulky ligands (e.g., SPhos) .
- Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to optimize reaction kinetics. Validate predictions with experimental TOF (turnover frequency) measurements.
Q. What strategies resolve contradictions in spectral data during functionalization studies?
Methodological Answer:
- Data triangulation : Cross-validate NMR, HPLC, and HRMS results. For example, unexpected NMR splitting may indicate diastereomers, resolvable via chiral HPLC .
- In situ monitoring : Use ReactIR to track reaction intermediates and identify side products (e.g., debromination).
- Crystallographic evidence : Resolve ambiguous NOEs (Nuclear Overhauser Effects) with X-ray structures .
Q. How does the cyclohexyl group influence the electronic properties of the pyrimidine ring?
Methodological Answer:
- Electron-donating effect : Cyclohexyl’s inductive effect slightly increases pyrimidine ring electron density, reducing electrophilic substitution rates.
- Conformational analysis : Chair/boat cyclohexane conformers alter steric interactions, measured via VT-NMR (variable-temperature NMR) .
- Hammett parameters : Compare values for cyclohexyl (–0.15) vs. other substituents to predict regioselectivity in further substitutions.
Q. What advanced techniques characterize halogen bonding interactions in this compound cocrystals?
Methodological Answer:
- X-ray charge density analysis : Maps Br···N/Pd interactions (bond lengths ~3.0–3.5 Å) .
- Solid-state NMR : quadrupolar coupling constants reveal anisotropic bonding environments.
- Thermogravimetric analysis (TGA) : Assess thermal stability of cocrystals (decomposition >200°C suggests strong interactions) .
Q. How can kinetic studies optimize catalytic systems for debromination or functional group interconversion?
Methodological Answer:
- Rate law determination : Monitor Br– release via ion chromatography. For Pd-catalyzed debromination, rate ≈ .
- Activation energy : Use Arrhenius plots (ln vs. 1/T) to compare catalytic efficiencies (e.g., Pd vs. Ni systems).
- Mechanistic probes : Isotopic labeling (e.g., -cyclohexyl) tracks substituent migration during reactions .
Propiedades
IUPAC Name |
4-bromo-2-cyclohexylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-9-6-7-12-10(13-9)8-4-2-1-3-5-8/h6-8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWPJKNSWZMAAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC=CC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.